N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromeno[4,3-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as 5-(4-hydroxy-2-oxo-2h-chromen-3-yl)-5h-chromeno[2,3-b]pyridines, are potential npy1r ligands . NPY1R is a receptor that plays a significant role in energy homeostasis and is attractive for antiobesity treatment .
Mode of Action
It’s likely that it interacts with its target receptors (such as npy1r) to exert its effects .
Biochemical Pathways
Given its potential role as an npy1r ligand, it may influence energy homeostasis and metabolism .
Pharmacokinetics
It’s worth noting that the solubility of a drug is one of the most important parameters to achieve the desired concentration of a drug in the systemic circulation for a coveted pharmacological response . The ammonium salts of many drugs have significantly improved the solubility and, accordingly, the bioavailability of medicinal substances in the human body .
Result of Action
Similar compounds have shown a wide range of biological activities, including antimicrobial, anticancer, antirheumatic, antimyopic, and antiasthmatic activities .
Preparation Methods
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide can be achieved through various synthetic routes. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Chemical Reactions Analysis
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
In medicinal chemistry, it has shown promising antibacterial and antifungal activities . It has been tested against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria like Escherichia coli and Salmonella typhimurium. Additionally, it has demonstrated antifungal activity against Aspergillus niger and Candida albicans. These properties make it a potential candidate for the development of new antimicrobial agents.
Comparison with Similar Compounds
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones These compounds also exhibit significant biological activities, including antibacterial and antifungal properties the presence of different substituents on the chromene and pyridine rings can lead to variations in their biological activities and mechanisms of action
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O5/c1-12-10-18(24-20-14-7-3-5-9-17(14)30-23(28)19(12)20)25-21(26)15-11-13-6-2-4-8-16(13)29-22(15)27/h2-11H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYDTQFOZRZTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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